3,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride
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Overview
Description
3,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a benzamide core substituted with dimethoxy groups at the 3 and 4 positions, and a tosylpiperazine moiety attached via an ethyl linker. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The synthesis begins with the preparation of 3,4-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Coupling with Piperazine: The acid chloride is reacted with N-(2-aminoethyl)piperazine to form the intermediate benzamide.
Tosylation: The piperazine moiety is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The tosyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybenzamide: Lacks the piperazine and tosyl groups.
N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide: Lacks the dimethoxy groups.
4-tosylpiperazine: Contains only the piperazine moiety with a tosyl group.
Uniqueness
3,4-dimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is unique due to the combination of its benzamide core, dimethoxy substitutions, and tosylpiperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or simpler analogs.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S.ClH/c1-17-4-7-19(8-5-17)31(27,28)25-14-12-24(13-15-25)11-10-23-22(26)18-6-9-20(29-2)21(16-18)30-3;/h4-9,16H,10-15H2,1-3H3,(H,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHPQUFLAZXFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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